4-Methoxy-2-(methylamino)benzoic acid
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Overview
Description
4-Methoxy-2-(methylamino)benzoic acid is an organic compound characterized by a benzene ring substituted with a methoxy group and a methylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions:
Industrial Production Methods: Industrial production of this compound often employs catalytic processes to ensure high yield and purity. The use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, is prevalent due to its efficiency and selectivity .
Chemical Reactions Analysis
Types of Reactions: 4-Methoxy-2-(methylamino)benzoic acid undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding quinones.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: Electrophilic aromatic substitution reactions are common due to the electron-donating nature of the methoxy group.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Quinones.
Reduction: Alcohol derivatives.
Substitution: Halogenated benzoic acids.
Scientific Research Applications
4-Methoxy-2-(methylamino)benzoic acid finds applications in various scientific research fields:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial properties.
Medicine: Explored for its role in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of dyes, flavors, and preservatives.
Mechanism of Action
The mechanism of action of 4-Methoxy-2-(methylamino)benzoic acid involves its interaction with specific molecular targets. The methoxy group enhances the compound’s nucleophilicity, facilitating its participation in electrophilic substitution reactions. The methylamino group can form hydrogen bonds, influencing the compound’s binding affinity to biological targets .
Comparison with Similar Compounds
4-Methoxybenzoic acid: Lacks the methylamino group, resulting in different reactivity and applications.
4-(Methylamino)benzoic acid: Lacks the methoxy group, affecting its chemical properties and uses.
Uniqueness: 4-Methoxy-2-(methylamino)benzoic acid’s combination of methoxy and methylamino groups imparts unique reactivity and versatility, making it valuable in various synthetic and research applications .
Properties
Molecular Formula |
C9H11NO3 |
---|---|
Molecular Weight |
181.19 g/mol |
IUPAC Name |
4-methoxy-2-(methylamino)benzoic acid |
InChI |
InChI=1S/C9H11NO3/c1-10-8-5-6(13-2)3-4-7(8)9(11)12/h3-5,10H,1-2H3,(H,11,12) |
InChI Key |
JYHABDVIKUYXFG-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C(C=CC(=C1)OC)C(=O)O |
Origin of Product |
United States |
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